3,4-dimethoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
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Overview
Description
3,4-dimethoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic organic compound. It features a complex structure with various functional groups, making it a valuable molecule for diverse scientific investigations. Its applications span multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps. Typically, starting materials include 3,4-dimethoxybenzamide and 1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidine. The process involves:
Amide Bond Formation: : 3,4-dimethoxybenzamide is reacted with 1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidine under acidic or basic conditions to form the amide bond.
Protection and Deprotection: : In some cases, functional groups may need to be protected during intermediate steps and deprotected later.
Purification: : The crude product is purified using chromatography techniques to obtain the final compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, optimizing yield and reducing reaction times. This involves:
Batch Reactors: : Initial reactions in batch reactors to understand kinetics and reaction conditions.
Flow Chemistry: : Transition to continuous flow chemistry for improved efficiency and scalability.
Quality Control: : Stringent quality control measures, including HPLC and NMR spectroscopy, to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethoxybenzene ring, leading to the formation of quinones.
Reduction: : Reduction reactions can target the triazole ring or the carbonyl group, producing corresponding reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the triazole ring or the amide nitrogen, allowing for structural modifications.
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Various nucleophiles, such as alkyl halides or amines, under basic conditions.
Oxidized derivatives at the dimethoxybenzene ring.
Reduced forms of the triazole ring and carbonyl group.
Substituted products with modified triazole or amide moieties.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: : Used as a building block for more complex molecules.
Catalysis: : Acts as a catalyst or catalyst precursor in organic reactions.
Enzyme Inhibition: : Evaluated for its potential as an inhibitor of various enzymes.
Drug Development: : Investigated for its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Pharmaceutical Research: : Explored for its therapeutic potential in various diseases.
Diagnostic Tools: : Used in the development of diagnostic assays.
Material Science: : Applied in the creation of advanced materials with specific properties.
Chemical Synthesis: : Utilized in the synthesis of specialty chemicals and polymers.
Mechanism of Action
Molecular Targets and Pathways: 3,4-dimethoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide exerts its effects through several pathways:
Enzyme Interaction: : Binds to specific enzymes, inhibiting their activity and disrupting metabolic processes.
Cell Signaling: : Modulates signaling pathways, affecting cellular functions such as growth, differentiation, and apoptosis.
Receptor Binding: : Interacts with cellular receptors, influencing physiological responses.
Comparison with Similar Compounds
Similar Compounds:
**3,4-dimethoxy-N-(1-(1-phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
**3,4-dimethoxy-N-(1-(1-(o-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Functional Group Diversity: : The presence of both triazole and piperidine rings enhances its versatility.
Activity Profile: : Exhibits a distinct activity profile compared to similar compounds, making it a valuable candidate for research and development.
3,4-dimethoxy-N-(1-(1-phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Lacks the o-tolyl group, leading to different binding affinities and biological activities.
3,4-dimethoxy-N-(1-(1-(o-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Chlorine substitution imparts different electronic and steric properties, affecting its reactivity and interactions.
Conclusion
3,4-dimethoxy-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a remarkable compound with diverse applications in science and industry. Its complex structure, unique reactivity, and broad activity profile make it a valuable subject for ongoing research and potential practical uses.
Properties
IUPAC Name |
3,4-dimethoxy-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-16-6-4-5-7-20(16)29-15-19(26-27-29)24(31)28-12-10-18(11-13-28)25-23(30)17-8-9-21(32-2)22(14-17)33-3/h4-9,14-15,18H,10-13H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORAJEAAVVWKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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